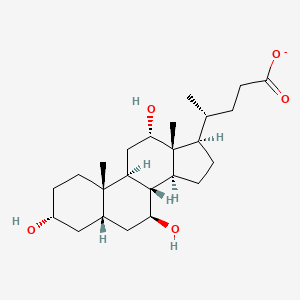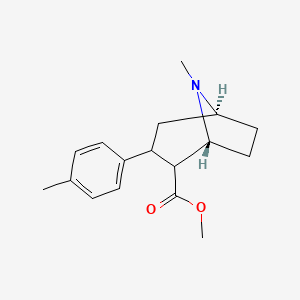
Pukalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pukalide is a natural product found in Tritonia tetraquetra, Sinularia polydactyla, and Leptogorgia virgulata with data available.
Aplicaciones Científicas De Investigación
Chemical Characterization and Biological Implications
Pukalide is a diterpenoid with a cembrane skeleton identified in soft coral species such as Sinularia abrupta. Its structure includes butenolide, epoxide, isopropenyl, and a unique α,α-disubstituted furan-β-carboxylate function. This intricate structure and the biological activities associated with Pukalide highlight its significance in chemical ecology and marine biology (Missakian et al., 1975).
Chemical Ecology and Defensive Properties
In the realm of chemical ecology, Pukalide has been observed to induce vomiting in fish species, indicating its potential role as a defensive compound in its natural habitat. The emetic properties of Pukalide were demonstrated in experiments using killifish, suggesting a dose-dependent response that contributes to the survival strategy of the coral species harboring this compound (Gerhart & Coll, 1993). Further, the presence of Pukalide in the eggs of Sinularia soft corals suggests its potential role in the reproductive cycle or as a protective agent for the developing offspring (Coll et al., 1989).
Chemical Synthesis and Structural Analysis
Advancements in the synthesis of Pukalide and its segments, such as the C(1)-C(18) segment of lophotoxin and Pukalide, have opened avenues for detailed structural analysis and the exploration of its biological activities. These synthetic approaches facilitate the investigation of its ecological roles and potential applications in pharmaceuticals (Wipf & Soth, 2002).
Spatial and Temporal Variability in Marine Ecosystems
Pukalide levels in soft corals like Sinulariamaxima and S. polydactyla have been found to vary significantly over time and between locations. This variability may be a response to environmental factors such as predation pressure, indicating the compound's role in the ecological dynamics of coral reef ecosystems (Slattery et al., 2001).
Propiedades
Nombre del producto |
Pukalide |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
methyl (2R,4S,6R,12S)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate |
InChI |
InChI=1S/C21H24O6/c1-11(2)12-5-6-13-7-14(25-19(13)22)10-21(3)18(27-21)17-9-15(20(23)24-4)16(8-12)26-17/h7,9,12,14,18H,1,5-6,8,10H2,2-4H3/t12-,14-,18-,21-/m0/s1 |
Clave InChI |
PPHCYWKQJLNLQQ-TVVYHTAVSA-N |
SMILES isomérico |
CC(=C)[C@H]1CCC2=C[C@@H](C[C@]3([C@@H](O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |
SMILES canónico |
CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O |
Sinónimos |
deoxypulalide pukalide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)







![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)

![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)


